Structural Uniqueness: A Secocaryophyllanolide Scaffold
Epoxyparvinolide is the first and primary example of a secocaryophyllanolide, a class of sesquiterpenoid lactones defined by a seco-caryophyllane skeleton with a specific 4,5-epoxide and 9,10-olide [1]. In contrast, widely studied sesquiterpene lactones like parthenolide possess a germacranolide skeleton with a 4,5-epoxide and 10(14)-en-6,12-olide system [2]. The fundamental difference in carbon skeleton (seco-caryophyllane vs. germacrane) leads to distinct three-dimensional shapes and potential biological target engagement profiles.
| Evidence Dimension | Core Carbon Skeleton Classification |
|---|---|
| Target Compound Data | Secocaryophyllanolide (rearranged caryophyllane) |
| Comparator Or Baseline | Germacranolide (parthenolide), Guaianolide (dehydrocostus lactone), Eudesmanolide (santamarine) |
| Quantified Difference | Different parent skeleton class |
| Conditions | Structural classification by NMR and MS (isolation study) |
Why This Matters
Procuring a compound with a rare secocaryophyllanolide core is essential for SAR studies focused on caryophyllane-derived chemistry, where substitution with a germacranolide would confound results.
- [1] Patwardhan, S.A., Phadnis, A.P., & others. (1985). Epoxyparvinolide, a secocaryophyllanolide from Pogostemon parviflorus. *Phytochemistry*, 24(11), 2735-2736. View Source
- [2] Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2013). What made sesquiterpene lactones reach cancer clinical trials? *Drug Discovery Today*, 18(19-20), 894-905. View Source
